molecular formula C14H10O2 B1296064 1-(Dibenzo[b,d]furan-2-yl)ethanone CAS No. 13761-32-5

1-(Dibenzo[b,d]furan-2-yl)ethanone

Cat. No.: B1296064
CAS No.: 13761-32-5
M. Wt: 210.23 g/mol
InChI Key: QZSVCHFRQANVHN-UHFFFAOYSA-N
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Description

1-(Dibenzo[b,d]furan-2-yl)ethanone is an organic compound with the chemical formula C14H10O2 It is an aromatic compound characterized by two benzene rings fused to a central furan ring

Preparation Methods

The synthesis of 1-(Dibenzo[b,d]furan-2-yl)ethanone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of dibenzo[b,d]furan with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction is carried out in chloroform at room temperature for several hours. The general procedure is as follows:

  • Dissolve anhydrous AlCl3 in chloroform.
  • Add acetyl chloride to the solution.
  • Slowly add dibenzo[b,d]furan to the mixture.
  • Allow the reaction to proceed at room temperature for 3 hours.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Dibenzo[b,d]furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur on the aromatic rings.

    Friedel-Crafts Reactions: As a substrate, it can undergo further acylation or alkylation reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2).

Scientific Research Applications

1-(Dibenzo[b,d]furan-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Dibenzo[b,d]furan-2-yl)ethanone exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. For instance, compounds containing the dibenzo[b,d]furan moiety have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . Additionally, these compounds can modulate pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

1-(Dibenzo[b,d]furan-2-yl)ethanone can be compared with other similar compounds such as:

    Dibenzofuran: A simpler structure without the ethanone group, used as a heat transfer agent and in the synthesis of pharmaceuticals.

    1-(Furan-2-yl)ethanone: A related compound with a furan ring instead of the dibenzofuran structure, used in flavor and fragrance industries.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

1-(Dibenzo[b,d]furan-2-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known by its CAS number 13761-32-5, features a dibenzo[b,d]furan core structure, which is known for its diverse biological activities. The compound's structure can be depicted as follows:

C15H12O\text{C}_{15}\text{H}_{12}\text{O}

This structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of microorganisms. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly through the modulation of apoptosis-related proteins. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cancer cell death.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

The compound acts as an inhibitor of several key enzymes involved in cellular processes. Notably, it has been identified as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating intracellular signaling pathways. By inhibiting PDE activity, this compound can enhance the levels of cyclic nucleotides (cAMP and cGMP), thereby influencing cellular responses .

Interaction with Cellular Targets

At the molecular level, this compound interacts with various cellular targets including DNA and proteins involved in cell signaling. Its ability to bind to DNA suggests a mechanism by which it may exert genotoxic effects on rapidly dividing cells, such as cancer cells.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against multiple pathogens with MIC values ranging from 10 to 50 µg/mL.
Showed significant inhibition of TNF-α production in LPS-stimulated macrophages at concentrations above 20 µM.
Induced apoptosis in human cancer cell lines with IC50 values between 15 and 30 µM; involved caspase activation pathways.

Toxicity and Safety Profile

While promising in terms of therapeutic potential, studies have also evaluated the toxicity profile of this compound. In animal models, it was found that high doses could lead to liver and kidney damage, emphasizing the need for careful dosage optimization in therapeutic applications. Moreover, exploratory mutagenicity tests indicated that lower doses are generally non-toxic.

Properties

IUPAC Name

1-dibenzofuran-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSVCHFRQANVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303608
Record name 1-(dibenzo[b,d]furan-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13761-32-5
Record name NSC159315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(dibenzo[b,d]furan-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYLDIBENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Aluminum chloride (23.8 g, 178.4 mmol) was added portionwise to a solution of dibenzofuran (30.0 g, 178.4 mmol) and acetyl chloride (14.0 g, 178.4 mmol) in dichloroethane at 0° C. After 8 hours, the reaction was quenched with 6N HCl. The layers were separated and the methylene chloride layer was dried (MgSO4), filtered and concentrated to provide a yellow solid. The solid was recrystallized 3 times from hexane to provide 10.6 g (28%) of the title compound as a white solid. 1H NMR (CDCl3, 300 MHz) δ 2.7 (s, 3H), 7.4 (dt, J=7.5 Hz, 0.5 Hz, 1H), 7.5 (dt, J=7.5 Hz, 0.5 Hz, 1H), 7.65 (d, J=7.5 Hz, 2H), 8.0 (d, J=7.5 Hz, 1H), 8.15 (dd, J=7.5 Hz, 0.5 Hz), 8.6 (d, J=0.5 Hz). MS (DCl/NH3) m/e 211 (M+H)+.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
28%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.